N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide
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Overview
Description
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a synthetic organic compound belonging to the xanthone derivatives family. Xanthone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide typically involves the condensation of 9-oxo-9H-xanthene-3-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the amide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide can be compared with other xanthone derivatives:
Similar Compounds: 3-(4-phenylbutoxy)-9H-xanthen-9-one, ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(9-oxoxanthen-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQMQOYHTYFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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